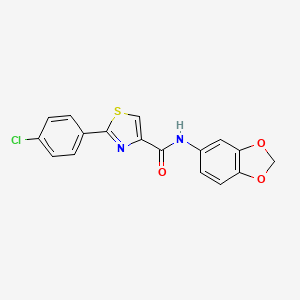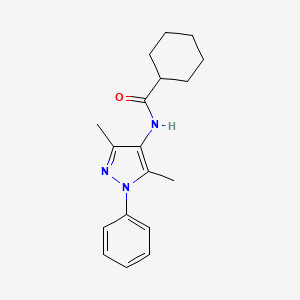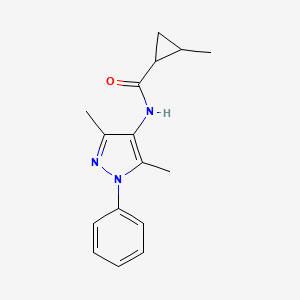
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone, also known as DDOIM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic organic molecule that consists of two fused rings, a dioxin ring, and an indole ring. In recent years, DDOIM has been studied for its potential biological and pharmacological properties, making it an interesting target for drug discovery.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is not fully understood. However, several studies have suggested that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone may act by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is its potent anticancer activity against various cancer cell lines. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is its complex synthesis process, which can make it difficult to obtain large quantities of pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone for further studies.
Orientations Futures
Several future directions for the study of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone include:
1. Further studies to understand the mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone in cancer cells.
2. Development of more efficient synthesis methods to obtain large quantities of pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone in animal models.
4. Screening of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone against a wider range of cancer cell lines to identify its potential as a broad-spectrum anticancer agent.
5. Development of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone-based drug delivery systems for targeted cancer therapy.
In conclusion, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Several studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone exhibits potent anticancer activity against various cancer cell lines and has anti-inflammatory properties. Further studies are needed to understand the mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone and its potential as a broad-spectrum anticancer agent.
Méthodes De Synthèse
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-dioxin-5-carboxylic acid with 2,3-dihydroindole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone.
Applications De Recherche Scientifique
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been studied for its potential use in medicinal chemistry. Several studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(12-9-16-7-8-17-12)14-6-5-10-3-1-2-4-11(10)14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAPIBXYBZLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(7-Fluoro-1-methyl-3-oxo-1,2-dihydroinden-4-yl)oxy]acetamide](/img/structure/B7456918.png)

![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)
![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)
![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![N-[2-methoxy-5-[[4-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7456991.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)